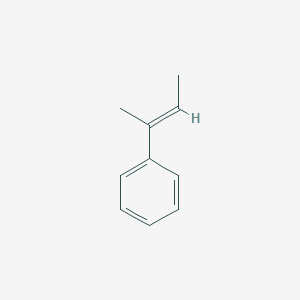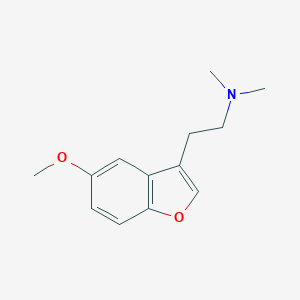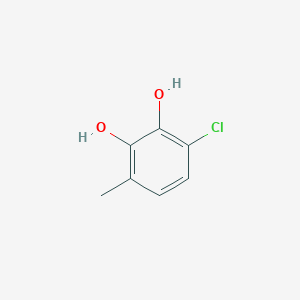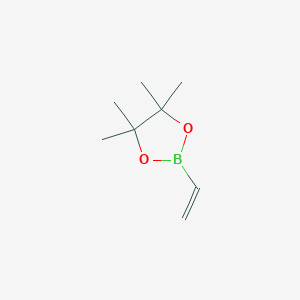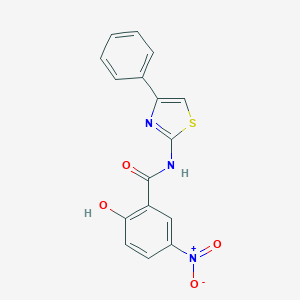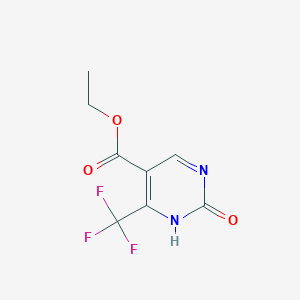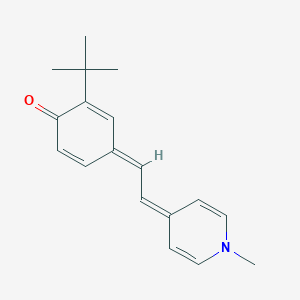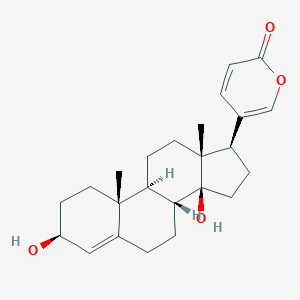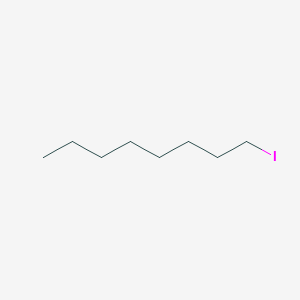
1-Iodooctan
Übersicht
Beschreibung
C8H17I . It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to an octane chain. This compound is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents. It is commonly used in organic synthesis and various industrial applications .
Wissenschaftliche Forschungsanwendungen
1-Iodooctane is widely used in scientific research due to its versatility. Some applications include:
Organic Synthesis: It serves as an alkylating agent in the synthesis of various organic compounds.
Surface Chemistry: It is used in the formation of monolayers on silicon surfaces, studied by X-ray photoelectron spectroscopy.
Isotope Labeling: It reacts with lithium aluminum deuteride to form deuterated compounds, useful in NMR spectroscopy.
Catalysis: It is involved in the alkylation of nickel complexes, which are used in various catalytic processes.
Wirkmechanismus
Target of Action
1-Iodooctane, also known as octyl iodide, is a primary alkyl halide . It is primarily used as a reagent in organic synthesis . Its primary targets are typically nucleophilic sites in organic molecules, where it can participate in nucleophilic substitution reactions .
Mode of Action
1-Iodooctane interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with the electrophilic carbon in the 1-iodooctane molecule, leading to the replacement of the iodine atom .
Biochemical Pathways
The exact biochemical pathways affected by 1-iodooctane can vary depending on the specific reaction conditions and the nucleophiles present . One common application of 1-iodooctane is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of 1-iodooctane’s action are largely dependent on the specific reaction conditions and the nucleophiles it reacts with . For example, in the presence of a suitable nucleophile, it can form a new carbon-carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of 1-iodooctane are influenced by various environmental factors. These include the presence of a suitable nucleophile, the temperature, and the solvent used . For instance, polar aprotic solvents are often used to increase the reactivity of the nucleophile in reactions involving 1-iodooctane .
Biochemische Analyse
Biochemical Properties
1-Iodooctane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between 1-Iodooctane and these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, 1-Iodooctane can interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes .
Cellular Effects
1-Iodooctane has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses. Furthermore, 1-Iodooctane can affect cellular metabolism by altering the activity of enzymes involved in energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of 1-Iodooctane involves its ability to form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins and nucleotides in DNA. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the alkylation of cysteine residues in enzymes can result in the inhibition of their catalytic activity, while the modification of lysine residues can alter protein-protein interactions and signaling pathways. Additionally, 1-Iodooctane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodooctane can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Over time, the degradation products of 1-Iodooctane can accumulate and potentially influence cellular function. Long-term studies have shown that prolonged exposure to 1-Iodooctane can lead to persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of 1-Iodooctane in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 1-Iodooctane can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These effects are often dose-dependent and can vary based on the route of administration and the duration of exposure .
Metabolic Pathways
1-Iodooctane is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the biotransformation of 1-Iodooctane into more water-soluble metabolites that can be excreted from the body. The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism. Changes in metabolite levels have been observed in response to 1-Iodooctane exposure, indicating its impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-Iodooctane is transported and distributed through various mechanisms, including passive diffusion and active transport. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 1-Iodooctane can also be influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 1-Iodooctane is determined by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the endoplasmic reticulum, mitochondria, and lysosomes. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, the presence of 1-Iodooctane in the endoplasmic reticulum can influence protein folding and secretion, while its accumulation in mitochondria can impact energy production and oxidative stress responses .
Vorbereitungsmethoden
1-Iodooctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with iodine and phosphorus trichloride. The reaction proceeds as follows:
C8H17OH+I2+PCl3→C8H17I+H3PO3+HCl
C8H17Br+NaI→C8H17I+NaBr
Industrial production methods typically involve the use of large-scale reactors and optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Iodooctane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide to form octyl cyanide:
C8H17I+KCN→C8H17CN+KI
Reduction Reactions: It can be reduced to octane using reducing agents like lithium aluminum hydride (LiAlH4):
C8H17I+LiAlH4→C8H18+LiI+AlH3
Vergleich Mit ähnlichen Verbindungen
1-Iodooctane can be compared with other alkyl iodides, such as:
1-Iodobutane (C4H9I): Shorter chain length, similar reactivity.
1-Iodohexane (C6H13I): Intermediate chain length, similar applications.
1-Iodododecane (C12H25I): Longer chain length, used in surfactant synthesis.
The uniqueness of 1-iodooctane lies in its optimal chain length, making it suitable for a wide range of applications without the steric hindrance observed in longer-chain iodides .
Eigenschaften
IUPAC Name |
1-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHSHAHTBJTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060868 | |
| Record name | Octane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Iodooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9621 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-27-6 | |
| Record name | 1-Iodooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
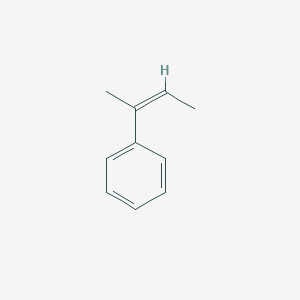
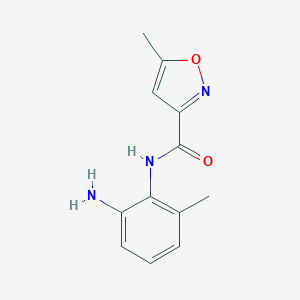
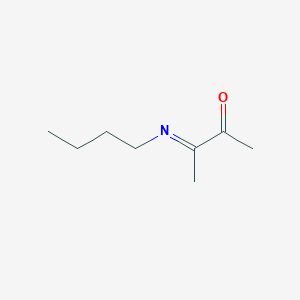
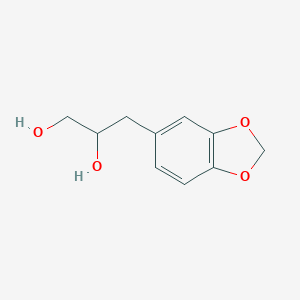
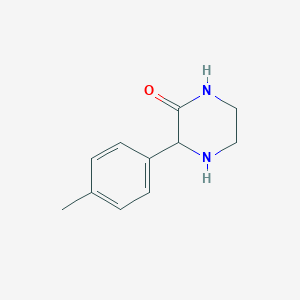
![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)
